Betamethasone 9,11-Epoxide 21-Valerate
Description
Betamethasone 9,11-Epoxide 21-Valerate is a synthetic corticosteroid derivative primarily used in the treatment of inflammatory skin conditions. Its molecular formula is C₂₇H₃₅FO₆ (based on structural analogs in ), with a molecular weight of 476.58 g/mol (exact mass may vary depending on isotopic labeling). The compound features a 9,11-epoxide group and a valerate ester at the C-21 position, distinguishing it from other betamethasone derivatives. The epoxide group at C-9 and C-11 introduces stereochemical complexity, with the (S)-enantiomer demonstrating higher biological activity compared to the (R)-form .
Key physicochemical properties include:
Properties
Molecular Formula |
C27H36O6 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36O6/c1-5-6-7-23(30)32-15-21(29)26(31)16(2)12-20-19-9-8-17-13-18(28)10-11-24(17,3)27(19)22(33-27)14-25(20,26)4/h10-11,13,16,19-20,22,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |
InChI Key |
HOQDZZLCHDNPJJ-OOOOKSNHSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Material and General Strategy
The synthesis of Betamethasone 9,11-epoxide 21-valerate typically begins with a 9,11-double bond-21-ester steroid compound, such as Betamethasone Valerate or its analogs. The key transformation involves the epoxidation of the 9,11-double bond to form the 9,11-beta-epoxide ring, while maintaining the ester functionality at the 21-position. This approach allows the generation of the epoxide intermediate which can be further modified or used directly as the active compound.
Stepwise Preparation Method
The preparation method can be summarized in two main reaction stages:
Halogenation of the 9,11-Double Bond
- Reaction Conditions: The 9,11-double bond-21-ester steroid is reacted with a halogenating agent in an organic solvent system containing approximately 70% perchloric acid.
- Solvents Used: Suitable organic solvents include methyl alcohol, ethanol, or other C1-C6 fatty alcohols, which also serve to quench the reaction.
- Outcome: This reaction produces a 9-alpha-halogen-11-beta-ester-21-ester steroid intermediate.
- Work-up: After completion, water is added to precipitate the intermediate, which is then filtered and washed.
Epoxide Formation via Base-Induced Cyclization
- Reaction Conditions: The 9-alpha-halogen-11-beta-ester-21-ester intermediate is treated with a strong base (alkali) in an organic solvent at low temperatures (typically -10°C to 40°C, preferably -5°C to 10°C).
- Bases Used: Sodium hydroxide is preferred, but potassium hydroxide or other alkalis can be used.
- Process: The base induces intramolecular nucleophilic substitution, forming the 9,11-beta-epoxide ring.
- pH Adjustment: After reaction completion, the mixture is acidified to pH 3-6 to terminate the reaction.
- Isolation: The product precipitates out and is collected by filtration.
Hydrolysis and Purification
- Hydrolysis steps may be employed to adjust ester groups or remove protecting groups, typically using mixtures of methanol and methylene dichloride at controlled temperatures (0–5°C).
- The final product is purified by recrystallization, often from ethyl acetate or similar solvents, to achieve high purity and yield.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Halogenation | Halogenating agent, 70% perchloric acid, methyl alcohol/ethanol | 9-alpha-halogen-11-beta-ester-21-ester steroid |
| 2 | Epoxidation (Base-induced) | Strong base (NaOH), organic solvent, low temperature (-5 to 10°C) | 9,11-beta-epoxide-21-ester steroid (this compound) |
| 3 | Hydrolysis and Purification | Methanol, methylene dichloride, acid/base adjustment | Pure this compound |
Detailed Reaction Conditions and Notes
- Temperature Control: Critical for selectivity and yield; low temperatures prevent side reactions and degradation.
- Solvent Selection: Mixed solvents such as methanol with methylene dichloride or tetrahydrofuran (THF) are preferred for balancing solubility and reactivity.
- Alkali Addition: Preferably added as a solution of known concentration to control reaction rate.
- Reaction Monitoring: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and confirm endpoint.
- Product Stability: The 9,11-beta-epoxide intermediate is sensitive; drying and storage conditions must be optimized to prevent decomposition.
Summary Table of Preparation Parameters
| Parameter | Details | Preferred Range/Values |
|---|---|---|
| Starting Material | 9,11-double bond-21-ester steroid | Betamethasone Valerate or analogs |
| Halogenating Agent | Not specified explicitly; general halogenating agents | Used in presence of 70% perchloric acid |
| Solvent for Halogenation | Methyl alcohol, ethanol, or mixed solvents | Methyl alcohol preferred |
| Temperature (Halogenation) | Ambient to slightly elevated | Room temperature to 35°C |
| Base for Epoxidation | Sodium hydroxide preferred | 2% NaOH in methanol solution |
| Temperature (Epoxidation) | Low temperature | -5°C to 10°C |
| Reaction Time | 1-2 hours per step | Varies with scale and conditions |
| pH Adjustment | Acidify to pH 3-6 to stop reaction | Acetic acid or organic acids |
| Purification | Recrystallization from ethyl acetate or similar | Achieves high purity |
Chemical Reactions Analysis
Types of Reactions: Betamethasone 9,11-Epoxide 21-Valerate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
Betamethasone 9,11-Epoxide 21-Valerate has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mechanism of Action
Betamethasone 9,11-Epoxide 21-Valerate can be compared with other corticosteroids such as:
Betamethasone Valerate: Lacks the epoxide group but has similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid with a different structural modification.
Hydrocortisone: A less potent corticosteroid with a broader range of applications.
Uniqueness: The presence of the epoxide group at the 9,11 position in this compound enhances its pharmacological activity and stability compared to other corticosteroids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Betamethasone 9,11-Epoxide 21-Valerate belongs to a family of betamethasone derivatives modified at the C-17 and/or C-21 positions. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Stability and Degradation
- Betamethasone 17-Valerate degrades under heat or acidic conditions to form Betamethasone 21-Valerate, which is pharmacologically inactive .
- The 9,11-epoxide group in this compound confers resistance to enzymatic oxidation, enhancing metabolic stability compared to non-epoxidized betamethasone derivatives .
Data Tables
Table 1: Physicochemical Comparison
Table 2: Stability Profile
Q & A
Basic Research Questions
Q. How can Betamethasone 9,11-Epoxide 21-Valerate be distinguished from its structural isomers (e.g., Betamethasone 17-Valerate) using analytical techniques?
- Methodological Answer : Utilize reversed-phase HPLC with UV detection (λ = 240 nm) and a C18 column. The retention time differences arise from the positional isomerism of the valerate ester (C-21 vs. C-17). Confirm identity via spiking experiments with certified reference standards (e.g., Betamethasone Valerate EP Impurity E, CAS 2240-28-0) .
- Key Data : Betamethasone 21-Valerate (CAS 2240-28-0) has a molecular weight of 476.58 g/mol, distinct from Betamethasone 17-Valerate (CAS 2152-44-5, MW 476.59 g/mol). Their HPLC retention times differ by ~1.5 minutes under gradient elution (acetonitrile/water) .
Q. What synthetic routes are reported for this compound, and what are the critical reaction conditions?
- Methodological Answer : The compound is synthesized via epoxidation of Betamethasone 9(11)-ene derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C. Subsequent esterification at C-21 with valeric anhydride in pyridine yields the final product. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) .
- Key Challenge : Epoxide stability requires strict temperature control (<10°C) to prevent ring-opening side reactions .
Q. How does the stereochemistry at C-9 and C-11 influence the biological activity of Betamethasone 9,11-Epoxide derivatives?
- Methodological Answer : The (9β,11β) epoxide configuration is critical for glucocorticoid receptor binding. Compare activity via in vitro receptor affinity assays using deuterated analogs (e.g., Betamethasone-d10 Dipropionate, QT14772) to quantify binding kinetics. The (S)-enol form exhibits higher potency than the (R)-keto form due to enhanced hydrogen bonding .
Advanced Research Questions
Q. What mechanisms underlie the formation of Betamethasone 21-Valerate as an impurity in Betamethasone 17-Valerate formulations?
- Methodological Answer : Stress testing (acidic/alkaline hydrolysis, thermal degradation) reveals acyl migration from C-17 to C-21. Characterize degradation pathways using LC-MS/MS to detect intermediates. Under acidic conditions (pH 3.0, 40°C), the 17-valerate ester undergoes intramolecular transesterification via a six-membered transition state .
- Validation : Quantify impurity levels against USP/EP standards (e.g., Betamethasone Valerate EP Impurity E, ≤0.5% w/w) using validated HPLC methods .
Q. How can NMR spectroscopy resolve structural ambiguities in Betamethasone 9,11-Epoxide derivatives?
- Methodological Answer : Employ 1H-19F HMBC (Heteronuclear Multiple Bond Correlation) NMR to confirm the fluorine atom’s position (C-9) and epoxide geometry. Key signals include:
- 19F-NMR : δ = -120 ppm (C-9 fluorinated derivatives).
- 1H-NMR : Epoxide protons at δ = 3.8–4.2 ppm (AB system, J = 4.5 Hz) .
Q. What strategies optimize the chromatographic separation of this compound from co-eluting impurities in topical formulations?
- Methodological Answer : Use a phenyl-hexyl stationary phase with a mobile phase of methanol/ammonium acetate (10 mM, pH 4.5). Adjust column temperature to 30°C to improve resolution of polar degradation products (e.g., Betamethasone Valerate EP Impurity H, CAS 52619-18-8) .
- Validation Parameters : System suitability tests require resolution (R > 2.0) between Betamethasone 21-Valerate and its 17-isomer .
Q. Why does Betamethasone 9,11-Epoxide act as a process-related impurity in Beclometasone Dipropionate synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
